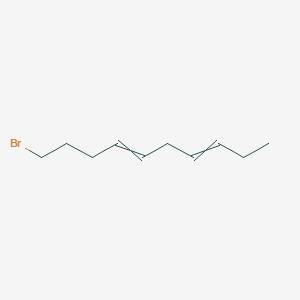

10-Bromodeca-3,6-diene

Description

Structure

3D Structure

Properties

CAS No. |

166901-12-8 |

|---|---|

Molecular Formula |

C10H17Br |

Molecular Weight |

217.15 g/mol |

IUPAC Name |

10-bromodeca-3,6-diene |

InChI |

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7H,2,5,8-10H2,1H3 |

InChI Key |

UBHJCNJQSDAXPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCCCBr |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 10 Bromodeca 3,6 Diene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 10-Bromodeca-3,6-diene allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process is crucial for designing a logical and efficient synthetic route.

Strategic Disconnections Leading to the 10-Bromodeca-3,6-diene Framework

The carbon skeleton of 10-Bromodeca-3,6-diene can be disconnected at several points, suggesting various synthetic approaches. The two double bonds at the C3-C4 and C6-C7 positions are key features to consider.

One logical disconnection is at the C4-C5 bond, which breaks the decadiene chain into two smaller fragments. This suggests a coupling reaction between a five-carbon fragment already containing a double bond and another five-carbon fragment.

Another strategic disconnection can be made at the double bonds themselves. For instance, a disconnection at the C6-C7 double bond suggests a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) reaction between a C6-phosphorus ylide or phosphonate (B1237965) ester and a four-carbon aldehyde. Alternatively, a disconnection at the C3-C4 double bond could involve a similar olefination strategy.

Olefin metathesis offers another powerful disconnection strategy. A cross-metathesis between two smaller olefins or a ring-closing metathesis of a larger precursor could potentially form one or both of the double bonds in the decadiene system.

Finally, disconnections adjacent to the double bonds could point towards organometallic cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, Heck, or Hiyama couplings, to construct the diene system. wikipedia.orgnih.gov

Evaluation of Commercially Available and Readily Synthesized Starting Materials

The feasibility of any synthetic route heavily relies on the availability and cost of the starting materials. For the synthesis of 10-Bromodeca-3,6-diene, several potential precursors can be considered.

For strategies involving the coupling of five-carbon fragments, precursors such as 5-bromo-1-pentene (B141829) and various pentenyl organometallic reagents could be valuable. For olefination approaches, aldehydes such as but-2-enal or bromo-substituted aldehydes would be required. The corresponding phosphonium (B103445) salts or phosphonate esters would need to be synthesized from appropriate alkyl halides. Long-chain alkyl and alkenyl bromides can be synthesized in high yields from the corresponding methanesulfonates. nih.gov

For olefin metathesis, terminal alkenes are often used as substrates. Therefore, precursors like 1-hexene (B165129) and 4-bromo-1-butene (B139220) could be considered for a cross-metathesis approach. The availability of these and other simple alkenes and functionalized halides makes these strategies viable starting points for the synthesis of 10-Bromodeca-3,6-diene.

Carbon-Carbon Bond Forming Reactions in the Decadiene Skeleton Construction

The construction of the C10 backbone of 10-Bromodeca-3,6-diene with its specific diene functionality can be achieved through several modern synthetic methodologies.

Olefin Metathesis Approaches (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com It involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium, molybdenum, or tungsten. wikipedia.org

Cross-Metathesis (CM): This approach involves the reaction of two different alkenes to form a new alkene. For the synthesis of 10-Bromodeca-3,6-diene, a potential CM reaction could involve a C6 alkene and a C4 bromo-alkene. For instance, the reaction of 1-hexene with 4-bromo-1-butene in the presence of a Grubbs or Schrock catalyst could, in principle, yield the desired product, although control of regioselectivity and stereoselectivity can be challenging. masterorganicchemistry.com The development of catalysts that can generate Z-alkenyl halides via cross-metathesis has been a significant advancement. nih.gov

Ring-Closing Metathesis (RCM): While less direct for an acyclic target like 10-Bromodeca-3,6-diene, RCM is a cornerstone of olefin metathesis for forming cyclic alkenes. organic-chemistry.org An indirect strategy could involve the RCM of a larger, specifically designed diene to form a cyclic precursor, which is then opened to reveal the desired acyclic diene framework. Enyne metathesis, a variation where an alkene and an alkyne react to form a 1,3-diene, is also a powerful method for constructing conjugated systems. nih.gov

Table 1: Illustrative Olefin Metathesis Reactions for Diene Synthesis

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Grubbs Catalyst | Two terminal alkenes | Cross-metathesis product | Good functional group tolerance. organic-chemistry.org |

| Schrock Catalyst | Sterically demanding alkenes | Cross-metathesis product | High activity. organic-chemistry.org |

Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Hiyama)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds and are well-suited for the synthesis of conjugated dienes. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. libretexts.org A plausible route to 10-Bromodeca-3,6-diene could involve the coupling of a vinylboronic acid or ester with a vinyl halide. For example, a C6 vinylboronic acid could be coupled with a C4 bromovinyl species. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction utilizes an organotin compound and an organic halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, a vinylstannane could be coupled with a vinyl halide to construct the diene system. While effective, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. researchgate.netwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org Organozinc reagents are generally more reactive than organoboron or organotin compounds. A Negishi coupling could be employed to form one of the C-C bonds of the diene skeleton, for example, by coupling a C6 alkenylzinc reagent with a C4 vinyl halide. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. nih.gov This reaction could be used to form one of the double bonds in 10-Bromodeca-3,6-diene by reacting a vinyl halide with an alkene. For instance, 1-bromo-1-hexene (B87650) could be reacted with but-3-en-1-ol, followed by bromination of the alcohol. The Heck reaction is particularly useful for forming disubstituted alkenes. rsc.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane and an organic halide. wikipedia.org A key advantage is that organosilanes are generally less toxic than organostannanes. The reaction often requires activation of the organosilane with a fluoride (B91410) source or a base. A strategy for 10-Bromodeca-3,6-diene could involve the coupling of a vinylsilane with a vinyl halide. rsc.orgorganic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Diene Synthesis

| Reaction Name | Organometallic Reagent | Organic Electrophile | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Halide, Triflate | Mild conditions, low toxicity. libretexts.org |

| Stille | Organotin | Halide, Triflate | Broad scope, stable reagents. wikipedia.org |

| Negishi | Organozinc | Halide, Triflate | High reactivity of organozinc reagent. wikipedia.org |

| Heck | Alkene | Unsaturated Halide | Forms C-C bond and double bond simultaneously. nih.gov |

| Hiyama | Organosilane | Halide, Triflate | Low toxicity of silicon reagents. wikipedia.org |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a direct method for the synthesis of alkenes from carbonyl compounds.

Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orgwikipedia.org To synthesize 10-Bromodeca-3,6-diene, a C6-phosphonium ylide could be reacted with a C4-aldehyde, or vice versa. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgalfa-chemistry.com It typically provides excellent (E)-selectivity for the newly formed double bond. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying purification. alfa-chemistry.com For the synthesis of 10-Bromodeca-3,6-diene, an appropriate phosphonate ester could be deprotonated and reacted with a suitable aldehyde. nrochemistry.com

Table 3: Olefination Reactions for Alkene Synthesis

| Reaction Name | Reagent | Carbonyl Substrate | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Aldehyde, Ketone | (Z)- for non-stabilized ylides, (E)- for stabilized ylides. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde, Ketone | Predominantly (E). wikipedia.orgnrochemistry.com |

Alkylation and Condensation Methodologies

The construction of the ten-carbon backbone of 10-bromodeca-3,6-diene can be envisioned through several alkylation and condensation strategies. These methods focus on the formation of carbon-carbon bonds to assemble the core structure before the introduction or modification of the diene and bromo- functionalities.

A plausible approach involves the coupling of smaller, functionalized fragments. For instance, a Grignard reagent or an organolithium species derived from a protected bromo-alkyne could be coupled with an appropriate electrophile. The choice of fragments would be dictated by the desired stereochemistry of the final diene.

Another powerful strategy is the use of Wittig-type reactions or their variations, such as the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com These reactions are fundamental in olefination chemistry, where a phosphorus ylide reacts with an aldehyde or ketone. mdpi.com For the synthesis of a decadiene backbone, a multi-step approach could be employed, sequentially building the carbon chain and introducing the double bonds.

The following table provides representative data for olefination reactions, a key type of condensation methodology.

| Aldehyde/Ketone | Phosphorus Ylide/Phosphonate | Product | Yield (%) | E/Z Ratio |

| Butanal | (3-Bromo-propyl)-triphenylphosphonium bromide | Hept-1-en-4-yl-bromide | >95 | N/A |

| Hex-3-enal | (4-Bromobutyl)triphenylphosphonium bromide | 1-Bromodeca-3,6-diene | 80-90 | Varies |

Data is illustrative and based on typical outcomes for these reaction types.

Introduction and Stereocontrol of the Double Bonds

A critical aspect of synthesizing 10-bromodeca-3,6-diene is the precise control over the geometry of the double bonds at the C3 and C6 positions. The stereochemistry (E/Z isomerism) significantly influences the molecule's physical and chemical properties.

The stereoselective synthesis of olefins is a well-developed field in organic chemistry. mdpi.com Several methods can be employed to control the E/Z isomerism of the diene system in 10-bromodeca-3,6-diene.

Wittig Reaction and its Variants: The choice of ylide and reaction conditions in the Wittig reaction can influence the stereochemical outcome. Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. The Horner-Wadsworth-Emmons (HWE) modification typically provides excellent E-selectivity. mdpi.com

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille couplings, are powerful tools for stereospecific alkene synthesis. mdpi.com These reactions involve the coupling of a vinyl-organometallic reagent with a vinyl halide, with retention of the double bond geometry of both coupling partners. For example, coupling a (Z)-vinyl borane (B79455) with an (E)-vinyl bromide can produce a (Z,E)-diene.

Hydrazone-Based Methods: A method for the stereoselective synthesis of (E)-dienes from aldehydes and N-allylhydrazine derivatives has been developed. nih.govorganic-chemistry.orgacs.org This process involves the bromination of N-allylhydrazones followed by elimination, yielding dienes with high (E)-stereoselectivity (E:Z > 20:1 for many substrates). organic-chemistry.org

Regioselectivity deals with the specific placement of the double bonds within the carbon chain. In the context of 10-bromodeca-3,6-diene, this means ensuring the double bonds are at the C3 and C6 positions.

Diels-Alder Reaction: While typically used to form six-membered rings, the principles of the Diels-Alder reaction can be applied in a retrosynthetic sense to plan a synthesis. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. masterorganicchemistry.com For unsymmetrical dienes, substituents at the 1-position generally lead to "ortho" products, while 2-substituted dienes favor "para" products. masterorganicchemistry.com Understanding these preferences is crucial when designing a synthesis that might involve a Diels-Alder step or a related cycloaddition. nih.govnih.gov

Stepwise Assembly: A more direct approach to ensure regioselectivity is the stepwise construction of the molecule using reactions with well-defined outcomes. For instance, coupling a C4 fragment already containing a double bond with a C6 fragment also containing a double bond at the desired position via a cross-coupling reaction would unambiguously set the regiochemistry.

Selective Elimination Reactions: Starting with a precursor containing appropriately placed leaving groups (e.g., diols or dihalides), a sequence of controlled elimination reactions could be used to form the diene system. The choice of base and reaction conditions can influence the position of the resulting double bonds.

A one-pot, three-step strategy for the regioselective semihydrogenation of dienes has been described, which uses 9-BBN-H as a temporary protecting group for one alkene, allowing for selective hydrogenation of the other. organic-chemistry.orgfurman.edu While this is a reduction process, the principle of selective manipulation of one double bond in the presence of another is relevant to regiocontrol.

A powerful and widely used method for the stereoselective synthesis of Z-alkenes is the partial hydrogenation of alkynes. This strategy is particularly useful for obtaining the (3Z,6Z)-isomer of 10-bromodeca-3,6-diene.

The key to this transformation is the use of a "poisoned" catalyst, which is active enough to reduce an alkyne to an alkene but not so active that it continues the reduction to an alkane. libretexts.org The most common catalyst for this purpose is Lindlar's catalyst . iitk.ac.inmasterorganicchemistry.com

Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison, such as lead acetate (B1210297) or quinoline. libretexts.orgiitk.ac.in The hydrogenation reaction occurs with syn-addition of two hydrogen atoms to the alkyne on the catalyst surface, resulting in the exclusive formation of a cis- or Z-alkene. youtube.comyoutube.com

For the synthesis of (3Z,6Z)-10-bromodeca-3,6-diene, a precursor such as 10-bromodeca-3,6-diyne would be subjected to hydrogenation with H₂ gas in the presence of Lindlar's catalyst. The reaction would be stopped once two equivalents of hydrogen have been consumed to yield the desired Z,Z-diene.

The following table summarizes hydrogenation outcomes for alkynes.

| Alkyne Substrate | Catalyst | Product | Stereochemistry |

| 2-Hexyne | H₂, Lindlar's Catalyst | cis-2-Hexene | Z |

| 2-Hexyne | Na, NH₃ (l) | trans-2-Hexene | E |

| 2-Hexyne | H₂, Pd/C | Hexane | N/A |

This table illustrates the different stereochemical outcomes based on the reduction method.

Selective Bromination Chemistry for the Terminal Haloalkene Moiety

The final key transformation in the synthesis of 10-bromodeca-3,6-diene is the selective introduction of a bromine atom at the terminal C10 position. This requires a method that is tolerant of the diene functionality within the molecule.

Bromination of a Terminal Alcohol: A highly reliable strategy involves the synthesis of deca-3,6-dien-1-ol as a precursor, followed by the conversion of the terminal hydroxyl group to a bromide. This approach avoids issues with selectivity on an unactivated alkane chain. Several methods are available for this transformation:

Using Phosphorus Tribromide (PBr₃): PBr₃ is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an S_N2 mechanism. commonorganicchemistry.com

Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or another bromine source like N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides. commonorganicchemistry.com This method is known for its mild conditions and also proceeds via an S_N2 pathway.

Using HBr/H₂SO₄: Treating an alcohol with a mixture of sodium bromide and concentrated sulfuric acid generates hydrogen bromide in situ, which then reacts with the alcohol. chemguide.co.uklibretexts.org This method is often used for simple alcohols.

The following table presents common reagents for the conversion of primary alcohols to alkyl bromides.

| Reagent(s) | Typical Conditions | Byproducts | Notes |

| PBr₃ | 0 °C to reflux | H₃PO₃ | Effective for primary and secondary alcohols. commonorganicchemistry.com |

| PPh₃, CBr₄ | 0 °C to RT, CH₂Cl₂ | Triphenylphosphine oxide, Bromoform | Mild conditions (Appel Reaction). commonorganicchemistry.com |

| NaBr, H₂SO₄ (conc.) | Heat, distillation | NaHSO₄, H₂O | In situ generation of HBr. chemguide.co.uklibretexts.org |

| SOBr₂ | Reflux | SO₂, HBr | More reactive than SOCl₂. commonorganicchemistry.com |

Selective Bromination of an Alkane: Direct selective bromination of an unactivated C-H bond at the terminal position of an alkane chain is challenging due to the relative reactivity of C-H bonds (tertiary > secondary > primary). Radical halogenation with bromine is more selective than with chlorine, but typically favors the most substituted position that results in the most stable radical intermediate. libretexts.orgyoutube.com However, specific methods for site-selective C-H functionalization have been developed. For instance, visible-light-mediated bromination using N-bromoamides can offer unique selectivities. researchgate.net While achieving exclusive terminal bromination on a long chain like decadiene would be difficult, this area of research is evolving. researchgate.net

Halogen-Exchange and Addition-Elimination Pathways

Halogen-exchange reactions, particularly the Finkelstein reaction, and addition-elimination pathways represent fundamental strategies for the introduction of a bromine atom onto an alkyl chain.

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another. byjus.comwikipedia.org In the context of synthesizing 10-bromodeca-3,6-diene, a plausible precursor would be a corresponding chloro- or iodo-deca-3,6-diene. The reaction is typically driven to completion by exploiting the differential solubility of the resulting metal halide salts in a suitable solvent, such as acetone (B3395972). byjus.comwikipedia.org For instance, the reaction of 10-chlorodeca-3,6-diene with a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr) in acetone would lead to the precipitation of sodium chloride (NaCl), driving the equilibrium towards the desired bromo-derivative. The general mechanism is a single-step SN2 process involving the backside attack of the bromide ion on the carbon bearing the leaving group. byjus.comonlineorganicchemistrytutor.com

Addition-elimination reactions , while more commonly associated with carbonyl chemistry or nucleophilic aromatic substitution, can also be conceptually applied to the synthesis of haloalkenes. rroij.com For instance, the addition of a bromine-containing reagent across one of the double bonds of a suitable precursor, followed by a controlled elimination, could in principle be tailored to yield the desired product. However, controlling the regioselectivity of both the addition and elimination steps in a diene system to selectively yield the terminal bromide without affecting the internal double bonds would be a significant challenge.

A more direct and synthetically useful approach for converting a precursor alcohol, such as 10-hydroxydeca-3,6-diene, to 10-bromodeca-3,6-diene is the Appel reaction . organic-chemistry.orgwikipedia.org This reaction utilizes a combination of a triaryl- or trialkylphosphine (commonly triphenylphosphine, PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄) to convert primary and secondary alcohols to the corresponding alkyl halides under mild conditions. organic-chemistry.orgalfa-chemistry.com The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. nrochemistry.comcommonorganicchemistry.com The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org

| Reaction | Precursor | Reagents | Typical Solvent | Key Feature |

| Finkelstein Reaction | 10-Chlorodeca-3,6-diene | Sodium Bromide (NaBr) | Acetone | Driven by precipitation of NaCl wikipedia.org |

| Appel Reaction | Deca-3,6-dien-10-ol | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Dichloromethane (CH₂Cl₂) | Mild conditions, formation of stable P=O bond organic-chemistry.orgwikipedia.org |

Development of Novel Synthetic Routes and Optimization of Existing Protocols

The development of efficient and scalable syntheses for compounds like 10-bromodeca-3,6-diene is crucial for its potential application in larger-scale chemical manufacturing. This involves both the design of new synthetic pathways and the optimization of existing methods to improve yield, reduce costs, and enhance safety and environmental profiles.

Efficient and Scalable Laboratory and Process Chemistry

For the synthesis of 10-bromodeca-3,6-diene to be considered efficient and scalable, several factors must be addressed. The starting materials should be readily available and inexpensive. The reactions should proceed in high yield with minimal side products, simplifying purification. Furthermore, the reaction conditions should be amenable to large-scale production, avoiding hazardous reagents or extreme temperatures and pressures where possible.

A potential scalable route to 10-bromodeca-3,6-diene could start from a readily available diol, such as deca-3,6-diene-1,10-diol. A selective monobromination of this diol would be a key step. While the selective functionalization of symmetrical diols can be challenging, solvent effects can be exploited to favor the formation of the desired ω-bromoalkanol.

The Appel reaction, while effective at the lab scale, generates a stoichiometric amount of triphenylphosphine oxide, which can complicate product purification on a larger scale. wikipedia.org Catalytic versions of the Appel reaction have been developed to address this issue, where the phosphine (B1218219) reagent is regenerated in situ. wikipedia.org Such catalytic systems would significantly improve the scalability and cost-effectiveness of the conversion of deca-3,6-dien-10-ol to the target bromide.

The use of alternative brominating agents to the classic PPh₃/CBr₄ system is also an area of active research. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are also effective for converting alcohols to bromides, though they can be more aggressive and less selective. commonorganicchemistry.com The choice of brominating agent would depend on a careful optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities.

From a process chemistry perspective, the environmental impact of the synthesis is a major consideration. The use of toxic solvents and reagents, such as carbon tetrachloride in older variations of the Appel reaction, is being phased out under regulations like the Montreal Protocol. wikipedia.org The development of greener synthetic routes using less hazardous solvents and reagents is a key goal in modern process chemistry. acsgcipr.org For bromination reactions, this includes exploring the use of bromide salts with oxidants as a safer alternative to elemental bromine. acsgcipr.org

| Synthetic Step | Challenge for Scalability | Potential Solution |

| Selective Monobromination of Diol | Formation of dibrominated and unreacted diol | Controlled stoichiometry, specific solvent systems acs.org |

| Appel Reaction | Stoichiometric triphenylphosphine oxide byproduct | Catalytic Appel reaction, use of polymeric phosphine reagents wikipedia.org |

| Use of Hazardous Reagents | Toxicity of reagents like CBr₄ | Alternative brominating agents, greener solvent choices wikipedia.orgacsgcipr.org |

Mechanistic Investigations of Rate-Determining Synthetic Steps

A thorough understanding of the reaction mechanisms involved in the synthesis of 10-bromodeca-3,6-diene is essential for optimizing reaction conditions and overcoming potential synthetic hurdles.

In the case of the Appel reaction , the mechanism is generally accepted to proceed through a series of well-defined steps. alfa-chemistry.comnrochemistry.com The initial step is the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. jk-sci.com The alcohol precursor then deprotonates a haloform intermediate, forming an alkoxide. This alkoxide subsequently attacks the phosphorus atom of the phosphonium salt, leading to an oxyphosphonium intermediate. The final step is an SN2 displacement of the triphenylphosphine oxide by the bromide ion, which yields the final alkyl bromide. nrochemistry.comjk-sci.com Recent studies have investigated the kinetics of the Appel reaction, with some research indicating that the deprotonation of the alcohol can be the rate-limiting step. acs.orgnih.gov Understanding the rate-determining step is crucial for optimizing reaction times and temperatures. For example, if the initial activation of the phosphine is slow, a more reactive phosphine could be employed. Conversely, if the final SN2 displacement is the slow step, a more polar solvent might be beneficial to stabilize the transition state.

For the Finkelstein reaction , the mechanism is a straightforward SN2 displacement. byjus.comonlineorganicchemistrytutor.com The rate of this reaction is dependent on several factors, including the nature of the leaving group, the nucleophilicity of the incoming halide, the solvent, and the structure of the alkyl halide. onlineorganicchemistrytutor.com For a substrate like 10-chlorodeca-3,6-diene, the reaction rate would be influenced by the steric hindrance around the reaction center and the ability of the solvent to solvate the departing chloride ion. While generally efficient for primary halides, the presence of the nearby double bonds in the decadiene chain could potentially influence the reaction rate through electronic effects, although significant participation from the isolated double bonds is unlikely.

Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates involved in a reaction. Such studies on the synthesis of 10-bromodeca-3,6-diene would provide valuable insights for rational process optimization.

| Reaction | Key Mechanistic Feature | Implication for Optimization |

| Appel Reaction | Multi-step process with an oxyphosphonium intermediate jk-sci.com | Each step can be targeted for optimization (e.g., choice of phosphine, solvent). |

| Appel Reaction | Potential rate-determining deprotonation of alcohol acs.orgnih.gov | The basicity of the system could be adjusted to accelerate the reaction. |

| Finkelstein Reaction | SN2 displacement byjus.comonlineorganicchemistrytutor.com | Reaction rate is sensitive to solvent polarity and leaving group ability. |

Reactivity Profiles and Transformational Pathways of 10 Bromodeca 3,6 Diene

Reactions Involving the Isolated Diene System

The isolated diene system in 10-bromodeca-3,6-diene consists of two carbon-carbon double bonds separated by two single bonds. This separation prevents electronic communication between the pi systems, and thus they react as individual alkene moieties.

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The viability of these reactions with 10-bromodeca-3,6-diene depends on the specific type of cycloaddition.

The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comlibretexts.org However, it requires a conjugated diene in an s-cis conformation to react with a dienophile. masterorganicchemistry.comkhanacademy.org Since 10-bromodeca-3,6-diene possesses isolated double bonds, it cannot act as the diene component in a standard Diels-Alder reaction. It could, in principle, act as a dienophile, reacting with a conjugated diene, although its reactivity would be low due to the lack of activating electron-withdrawing groups.

[2+2] Cycloaddition reactions, which form four-membered rings, can occur with isolated alkenes. These reactions are often promoted photochemically. libretexts.org It is conceivable that 10-bromodeca-3,6-diene could undergo an intramolecular [2+2] cycloaddition upon irradiation to form a bicyclic product, or an intermolecular reaction with another alkene.

[3+2] Cycloadditions , also known as dipolar cycloadditions, involve a 1,3-dipole and a dipolarophile. The double bonds of 10-bromodeca-3,6-diene could serve as dipolarophiles, reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings.

| Cycloaddition Type | Reactant | Conditions | Expected Product(s) | Notes |

| Diels-Alder [4+2] | 1,3-Butadiene | Thermal | 4-(4-bromobutyl)cyclohexene | Low reactivity expected as 10-bromodeca-3,6-diene is an unactivated dienophile. |

| Photochemical [2+2] | Acetone (B3395972) (photosensitizer) | hν | Bicyclo[4.2.0]decane derivative | Potential for intramolecular cyclization. |

| Dipolar [3+2] | Phenyl azide (B81097) | Thermal | Triazoline derivative | Reaction at one or both double bonds is possible. |

The double bonds in 10-bromodeca-3,6-diene are susceptible to electrophilic attack, similar to simple alkenes. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) would be expected to proceed via a carbocation intermediate. libretexts.orgyoutube.comyoutube.com For an unsymmetrical alkene, the regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org

In the case of 10-bromodeca-3,6-diene, the two double bonds are disubstituted and will likely show similar reactivity towards electrophiles. Addition of an electrophile like HBr could lead to a mixture of products where bromine adds to either carbon 3 or 4, and carbon 6 or 7.

| Reagent | Conditions | Potential Products | Regioselectivity |

| HBr | Inert solvent | 3,10-Dibromodeca-6-ene, 4,10-Dibromodeca-6-ene | Markovnikov addition |

| Br₂ | CCl₄ | 3,4,10-Tribromodeca-6-ene | Anti-addition |

| H₂O, H⁺ (cat.) | Acidic water | 10-Bromodecan-4-ol-6-ene, 10-Bromodecan-7-ol-3-ene | Markovnikov hydration |

Nucleophilic addition to unactivated alkenes is generally unfavorable due to the electron-rich nature of the carbon-carbon double bond. For nucleophilic attack to occur, the alkene must typically be activated by the presence of strong electron-withdrawing groups, a situation that does not apply to 10-bromodeca-3,6-diene. Therefore, direct nucleophilic addition to the diene system is not a probable reaction pathway under standard conditions.

The double bonds of 10-bromodeca-3,6-diene can be targeted by various oxidizing agents to yield a range of functionalized products.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form epoxides at one or both of the double bonds. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Ozonolysis: This powerful oxidative cleavage reaction would break the double bonds. Depending on the work-up conditions, ozonolysis can yield aldehydes, ketones, or carboxylic acids. Reductive work-up (e.g., with zinc or dimethyl sulfide) would give aldehydes, while oxidative work-up (e.g., with hydrogen peroxide) would produce carboxylic acids.

| Reaction | Reagent(s) | Work-up | Expected Product(s) |

| Epoxidation | m-CPBA | - | 10-Bromo-3,4-epoxydeca-6-ene, 10-Bromo-6,7-epoxydeca-3-ene |

| Ozonolysis | 1. O₃2. Zn/H₂O | Reductive | Propanal, 3-oxohexyl bromide |

| Ozonolysis | 1. O₃2. H₂O₂ | Oxidative | Propanoic acid, 3-carboxyhexyl bromide |

Reactions Involving the Terminal Bromine Substituent

The primary alkyl bromide functionality at the C-10 position is a versatile handle for a variety of synthetic transformations, most notably in the formation of new carbon-carbon or carbon-heteroatom bonds.

The terminal bromine atom makes 10-bromodeca-3,6-diene a suitable substrate for a range of palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.org

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, effectively extending the carbon chain or introducing an aryl or vinyl group.

Negishi Coupling: The use of an organozinc reagent with a palladium or nickel catalyst provides another efficient method for C-C bond formation. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

Sonogashira Coupling: This reaction would involve coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl group at the C-10 position.

These cross-coupling reactions offer a modular approach to modify the terminus of the 10-bromodeca-3,6-diene molecule, allowing for the synthesis of a diverse array of derivatives while leaving the diene system intact for subsequent transformations.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 10-Phenyldeca-3,6-diene |

| Negishi | Propylzinc chloride | PdCl₂(dppf) | Trideca-3,6-diene |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 12-(Trimethylsilyl)dodeca-1-yne-5,8-diene |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Dodeca-1,5,8-triene |

| Kumada | Isopropylmagnesium bromide | NiCl₂(dppp) | 11-Methyl-dodeca-3,6-diene |

Nucleophilic Substitution Reactions (SN1, SN2)

The primary alkyl bromide functionality in 10-bromodeca-3,6-diene would be expected to undergo nucleophilic substitution.

SN2 Reactions: Given that the bromine is attached to a primary carbon, the SN2 pathway is generally favored. youtube.com This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. nih.gov Strong, sterically unhindered nucleophiles and polar aprotic solvents enhance the rate of SN2 reactions. youtube.commasterorganicchemistry.com

SN1 Reactions: An SN1 mechanism is unlikely due to the instability of the resulting primary carbocation. masterorganicchemistry.com SN1 reactions typically proceed through a stable carbocation intermediate and are favored for tertiary and sometimes secondary alkyl halides, particularly in the presence of polar protic solvents. researchgate.netacs.org

Radical Reactions and Reductive Debromination

The carbon-bromine bond can undergo homolytic cleavage to form a primary alkyl radical. This can be initiated by radical initiators or photolysis. Once formed, this radical could participate in various reactions, including hydrogen abstraction or addition to one of the internal double bonds, potentially leading to cyclization products. Reductive debromination can be achieved using radical-based reducing agents, such as those employing tin hydrides or silanes, to replace the bromine atom with a hydrogen atom.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of two double bonds and a bromine atom provides the opportunity for tandem or cascade reactions, where a single event initiates a sequence of bond-forming steps. For instance, a radical formed at C-10 could, in principle, undergo an intramolecular cyclization by attacking either the C-6/C-7 or C-3/C-4 double bond, which would then be followed by further reactions. Such cascade reactions are powerful tools for building complex cyclic molecules in a single step.

Stereochemical Outcomes and Diastereoselectivity in Reactions

Any reaction that creates a new stereocenter would have stereochemical consequences.

In a hypothetical intramolecular reaction, the stereochemistry of the starting diene (cis or trans at each double bond) would influence the relative stereochemistry of the newly formed ring.

For intermolecular reactions, such as the addition of bromine (Br₂) across one of the double bonds, anti-addition is typically observed, proceeding through a cyclic bromonium ion intermediate. youtube.comyoutube.com The stereochemistry of the starting alkene dictates the stereochemistry of the product. youtube.com

Kinetic and Thermodynamic Considerations Governing Reactivity

In reactions involving the diene system, such as electrophilic addition, the formation of different products can be under either kinetic or thermodynamic control. Current time information in Madison County, US.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest, meaning it has the lowest activation energy. youtube.comyoutube.com For a conjugated diene, this often corresponds to the 1,2-addition product. youtube.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one, which for a conjugated diene is often the 1,4-addition product due to the formation of a more substituted (and thus more stable) double bond. youtube.comCurrent time information in Madison County, US.

Although 10-bromodeca-3,6-diene is a non-conjugated diene, competitive reactions at the two different double bonds or reactions involving both the alkyl bromide and a double bond would similarly be governed by the relative energies of the transition states (kinetics) and the products (thermodynamics).

Advanced Spectroscopic and Mechanistic Investigations of 10 Bromodeca 3,6 Diene

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

The purity and isomeric composition of 10-bromodeca-3,6-diene are critical parameters for its characterization and potential applications. Due to the presence of two double bonds at the 3 and 6 positions, the compound can exist as multiple geometric isomers (E/Z). Furthermore, if a chiral center is present, it can exist as a pair of enantiomers. Advanced chromatographic techniques are essential for the separation and quantification of these isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile brominated compounds. A typical approach for a compound like 10-bromodeca-3,6-diene would involve reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation of geometric isomers can often be achieved by optimizing the mobile phase composition and temperature.

For the separation of enantiomers, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While specific methods for 10-bromodeca-3,6-diene are not documented, the general approach would involve screening various types of CSPs, such as those based on polysaccharides or cyclodextrins, under different mobile phase conditions to achieve separation. The determination of enantiomeric excess (% ee), a measure of the purity of a single enantiomer, is a key application of this technique. A hypothetical analysis might yield data similar to the following:

Hypothetical Chiral HPLC Parameters for 10-Bromodeca-3,6-diene Analysis

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Derivatization Strategies for Spectroscopic Analysis

Derivatization is a chemical modification of a compound to enhance its analytical detection or to provide more structural information, particularly in mass spectrometry (MS). For unsaturated compounds like 10-bromodeca-3,6-diene, a key challenge is pinpointing the exact location of the double bonds using MS, as the molecular ion often undergoes complex rearrangements upon ionization.

A well-established method for this purpose is derivatization with dimethyl disulfide (DMDS). The reaction of DMDS with a diene, typically catalyzed by iodine, results in the addition of two methylthio (-SCH3) groups across each double bond. When the derivatized molecule is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it fragments in a predictable manner. The fragmentation pattern reveals the original positions of the double bonds.

For 10-bromodeca-3,6-diene, derivatization with DMDS would yield a product whose mass spectrum would exhibit characteristic fragments resulting from cleavage between the carbon atoms that were originally part of the double bonds. This allows for the unambiguous assignment of the unsaturation at the C3-C4 and C6-C7 positions.

Computational Chemistry and Theoretical Modeling of 10 Bromodeca 3,6 Diene

Electronic Structure Calculations

Electronic structure calculations are at the heart of computational chemistry, employing the principles of quantum mechanics to determine the arrangement and energies of electrons within a molecule. These calculations are foundational to understanding a molecule's geometry, stability, and reactivity.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like 10-Bromodeca-3,6-diene, with its long carbon chain and multiple rotatable bonds, this is not a trivial task. The molecule can exist in numerous conformations, each with a different spatial arrangement of its atoms and a corresponding energy level.

The presence of two double bonds introduces the possibility of s-cis and s-trans conformations around the single bond connecting them. libretexts.org Generally, the s-trans conformation is energetically more favorable due to reduced steric hindrance. youtube.com The long alkyl chain further complicates the conformational landscape, with various staggered and gauche arrangements possible.

Computational methods, such as Density Functional Theory (DFT), are employed to explore this landscape and identify the lowest energy conformers. These calculations would systematically rotate the various single bonds in the decadiene chain and calculate the energy of each resulting conformation. The results would reveal a set of low-energy structures that are most likely to be populated at room temperature.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 10-Bromodeca-3,6-diene

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3=C4 | ~1.34 Å |

| Bond Length | C6=C7 | ~1.34 Å |

| Bond Length | C4-C5 | ~1.46 Å |

| Bond Length | C10-Br | ~1.95 Å |

| Bond Angle | ∠C3-C4-C5 | ~124° |

| Bond Angle | ∠C5-C6-C7 | ~123° |

| Dihedral Angle | C3-C4-C5-C6 | ~180° (s-trans) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals provide crucial insights into a molecule's reactivity.

For 10-Bromodeca-3,6-diene, the HOMO is expected to be a π-orbital associated with the diene system, as these are generally higher in energy than the σ-orbitals of the alkyl chain. The LUMO is likely to be the corresponding π-antibonding orbital of the diene. However, the presence of the bromine atom introduces a low-lying σ orbital for the C-Br bond, which can also function as a LUMO, particularly in nucleophilic substitution reactions. cureffi.org

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and thus more reactive. The nodal properties (regions where the orbital wavefunction is zero) of the HOMO and LUMO dictate how the molecule will interact with other reagents, influencing the stereochemistry and regiochemistry of reactions. youtube.com

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for 10-Bromodeca-3,6-diene

This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -9.2 | π-orbital of the diene system |

| LUMO | -0.8 | π-orbital of the diene system |

| LUMO+1 | +1.5 | σ-orbital of the C-Br bond |

| HOMO-LUMO Gap | 8.4 eV |

The distribution of electrons within a molecule is rarely uniform. Electronegativity differences between atoms lead to polarized bonds and an uneven charge distribution. This can be visualized using molecular electrostatic potential (MEP) maps, which plot the electrostatic potential onto the electron density surface of the molecule. libretexts.orgavogadro.ccyoutube.com

In 10-Bromodeca-3,6-diene, the electronegative bromine atom will draw electron density away from the carbon atom to which it is attached, creating a partial positive charge on the carbon and a partial negative charge on the bromine. cureffi.org This polarization makes the C-Br bond susceptible to attack by nucleophiles. The π-systems of the double bonds are also regions of high electron density, appearing as red or yellow on an MEP map, indicating their nucleophilic character. youtube.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. digitellinc.comrsc.orgresearchgate.net By mapping out the energy changes that occur as reactants are converted into products, chemists can gain a detailed understanding of how a reaction proceeds.

A key concept in reaction dynamics is the transition state, which is the highest energy point along the reaction pathway. wikipedia.orglibretexts.orgquora.com The structure of the transition state determines the activation energy of the reaction and thus its rate. Computational methods can be used to locate and characterize the geometry and energy of transition states for various reactions involving 10-Bromodeca-3,6-diene, such as nucleophilic substitution at the C-Br bond or electrophilic addition to the double bonds.

For instance, in a nucleophilic substitution reaction where a nucleophile attacks the carbon atom bonded to bromine, the transition state would involve the partial formation of the new bond to the nucleophile and the partial breaking of the C-Br bond. vedantu.com

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric parameters. nih.govscispace.comnumberanalytics.comnumberanalytics.comwikipedia.org By tracing the lowest energy path from reactants to products on the PES, chemists can construct a reaction coordinate diagram. This diagram plots the energy of the system against the progress of the reaction, showing the relative energies of the reactants, products, transition states, and any intermediates.

Due to the absence of specific scientific literature and research data on the computational chemistry of 10-Bromodeca-3,6-diene, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline. Extensive searches have not yielded any studies concerning the prediction of regioselectivity, stereoselectivity, spectroscopic properties (NMR, IR, Raman), Quantitative Structure-Reactivity Relationships (QSAR), or the in silico design of transformations specifically for this compound.

An article on this topic would require access to published research findings, including data from computational models and theoretical analyses. Without such sources, the generation of content that is both informative and scientifically rigorous is unachievable. General principles of computational chemistry, while applicable, would not provide the specific data and detailed findings requested for 10-Bromodeca-3,6-diene.

Role of 10 Bromodeca 3,6 Diene As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Polyunsaturated Aliphatic Chains

While direct and extensive research detailing the use of 10-bromodeca-3,6-diene for the synthesis of polyunsaturated aliphatic chains is not widely documented, its structural motifs are analogous to precursors used in the synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs). For instance, the synthesis of VLC-PUFAs has been accomplished using long-chain bromo-esters as key building blocks. In a similar vein, 10-bromodeca-3,6-diene could theoretically serve as a C10 unit in the iterative construction of longer polyene chains. The terminal bromine allows for coupling reactions, such as Grignard or Negishi cross-coupling, to extend the carbon skeleton, while the diene functionality can be preserved for subsequent transformations or to be part of the final polyunsaturated system.

The general strategy for synthesizing polyunsaturated fatty acids often involves the sequential coupling of smaller, functionalized fragments. nih.govnih.gov For example, a C10 bromo-compound can be coupled with another unsaturated fragment to build the carbon backbone of a VLC-PUFA. nsf.gov This modular approach allows for the precise placement of double bonds and other functional groups.

| Compound Name | Role in Synthesis |

| 10-Bromodecanoic acid | Precursor for saturated VLC-PUFA subunit nsf.gov |

| Docosahexaenoic acid (DHA) | Polyunsaturated precursor nih.govnsf.gov |

| Linoleic acid (LA) | Precursor for DHA synthesis in biological systems nih.gov |

Utility in the Construction of Functionalized Macrocyclic Systems

The synthesis of macrocycles containing diene functionalities is an area of significant research interest. Current time information in Bangalore, IN.libretexts.org The structural framework of 10-bromodeca-3,6-diene, with a reactive alkyl halide at one end and a diene system, makes it a potentially valuable precursor for macrocyclization reactions. The terminal bromine can be converted into a nucleophilic or electrophilic center, or an organometallic species, to facilitate intramolecular ring closure.

Modern synthetic methods for macrocycle construction often employ strategies like ring-closing metathesis (RCM), "click" chemistry, or metal-templated syntheses. mtroyal.caresearchgate.net For example, a derivative of 10-bromodeca-3,6-diene could be functionalized with a terminal alkyne or an azide (B81097) at the bromine-bearing end. The other end of a long-chain partner could be similarly functionalized, setting the stage for an intramolecular "click" reaction to form a macrocycle containing the diene unit.

| Synthetic Strategy | Description |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene precursor using a metal catalyst. |

| "Click" Chemistry | High-yield, stereospecific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form macrocycles. mtroyal.ca |

| Schiff Base Condensation | Formation of imine-containing macrocycles from diamines and dicarbonyl compounds, sometimes using a template. researchgate.net |

Intermediacy in the Formation of Diverse Heterocyclic Frameworks

The diene and bromoalkane functionalities within 10-bromodeca-3,6-diene offer multiple avenues for the synthesis of heterocyclic compounds. The double bonds of the diene can participate in cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles to construct six-membered rings containing heteroatoms.

Furthermore, the terminal bromine can be substituted by nitrogen, oxygen, or sulfur nucleophiles, which can then react with the diene system intramolecularly to form a variety of heterocyclic rings. While specific examples starting from 10-bromodeca-3,6-diene are not prominent in the literature, the general reactivity patterns of bromo-dienes support this potential application. The synthesis of N-, O-, and S-heterocycles is a vast field with numerous methods, and functionalized dienes are valuable starting materials. nih.gov

Application in the Synthesis of Chiral Scaffolds and Enantiopure Compounds

The stereoselective functionalization of dienes is a powerful strategy for the synthesis of chiral molecules. nih.gov Transition metal-catalyzed asymmetric reactions, such as hydroboration, hydrogenation, or epoxidation of the double bonds in 10-bromodeca-3,6-diene, could introduce chirality. The resulting chiral diol, alcohol, or other functionalized chain could then be elaborated into more complex enantiopure compounds.

For example, enantioselective hydroboration of one of the double bonds would yield a chiral alcohol, which could then direct the stereochemistry of subsequent reactions. While specific applications of 10-bromodeca-3,6-diene in this context are not well-documented, the general principles of asymmetric catalysis on diene substrates are well-established. nih.gov

Development of New Synthetic Methodologies Using 10-Bromodeca-3,6-diene as a Mechanistic Probe or Representative Substrate

Dienes are fundamental building blocks in organic synthesis and have been central to the development of new synthetic methods. mdpi.comorganic-chemistry.org The presence of two double bonds allows for a rich variety of transformations, including cycloadditions, transition metal-catalyzed functionalizations, and metathesis reactions. nih.gov A molecule like 10-bromodeca-3,6-diene, with its additional reactive handle (the C-Br bond), could serve as an interesting substrate to probe the selectivity and mechanism of new catalytic systems.

For instance, a new catalyst could be tested for its ability to selectively react with one double bond over the other, or to effect a tandem reaction involving both the diene and the bromide. The outcomes of such reactions would provide valuable insights into the catalyst's behavior and potential synthetic applications.

Role in Organometallic Chemistry as a Ligand

Dienes are classic ligands in organometallic chemistry, capable of coordinating to transition metals in various fashions. libretexts.orgnumberanalytics.comlibretexts.org The diene unit of 10-bromodeca-3,6-diene can act as a 4-electron donor ligand, forming stable complexes with metals such as iron, cobalt, and ruthenium. acs.org The resulting organometallic complexes could exhibit unique reactivity, with the metal center potentially mediating transformations of the diene or the alkyl bromide moiety.

Emerging Research Avenues and Future Prospects for 10 Bromodeca 3,6 Diene

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The unique arrangement of functional groups in 10-Bromodeca-3,6-diene opens the door to a wide array of potential chemical reactions that have yet to be thoroughly investigated. The presence of both a reactive alkyl bromide and two olefinic moieties in the same molecule suggests a rich and complex reactivity profile.

The terminal bromine atom can serve as a handle for a variety of nucleophilic substitution and organometallic reactions. For instance, conversion to the corresponding Grignard reagent or organolithium species would provide a nucleophilic carbon source for the formation of new carbon-carbon bonds. Such intermediates could then participate in intramolecular reactions with the diene system, potentially leading to the formation of cyclic structures.

The diene portion of the molecule, while non-conjugated, presents opportunities for selective functionalization. The two double bonds could be selectively addressed based on their steric and electronic environments. For example, electrophilic addition reactions, such as bromination or hydrohalogenation, could potentially be controlled to react at one double bond over the other. libretexts.orgmasterorganicchemistry.com Furthermore, the application of modern catalytic methods could enable a range of transformations, including metathesis, hydroformylation, and dihydroxylation, at one or both of the double bonds.

A particularly intriguing area for future research is the exploration of tandem reactions that involve both the bromine atom and the diene system. For example, a palladium-catalyzed intramolecular Heck reaction could be envisioned, where the organopalladium intermediate formed at the C-Br bond undergoes cyclization onto one of the double bonds to form a five- or six-membered ring. The specific reaction conditions would likely dictate the regioselectivity and stereoselectivity of such a transformation.

| Potential Reaction Type | Reagents and Conditions | Anticipated Product Class | Potential Research Focus |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, base | Cyclopentane or Cyclohexane derivatives | Regio- and stereochemical control |

| Ring-Closing Metathesis | Grubbs' catalyst | Cyclooctene derivatives | Catalyst loading and reaction kinetics |

| Selective Epoxidation | m-CPBA, controlled stoichiometry | Mono- or di-epoxides | Regioselectivity and stereoselectivity |

| Tandem Grignard Formation and Cyclization | Mg, THF, heat | Substituted cyclopentyl or cyclohexyl methanols | Control of intra- vs. intermolecular reaction |

Development of Highly Efficient and Stereoselective Synthetic Approaches

While the synthesis of 10-Bromodeca-3,6-diene can be envisioned through classical methods, the development of highly efficient and stereoselective approaches is a key area for future research. The stereochemistry of the two double bonds can have a profound impact on the properties and reactivity of the molecule, making stereocontrol a critical aspect of its synthesis. mdpi.com

Modern synthetic methodologies offer a variety of tools for the stereoselective construction of dienes. nih.govorganic-chemistry.orgnih.govacs.org For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to assemble the carbon skeleton with defined stereochemistry at the double bonds. mdpi.com Another promising approach is the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce the double bonds with control over their geometry. nih.govresearchgate.net

Furthermore, the development of enzymatic or chemoenzymatic methods could provide a green and highly selective route to specific stereoisomers of 10-Bromodeca-3,6-diene. Lipases, for instance, could be used for the kinetic resolution of a racemic precursor, while other enzymes could potentially catalyze the formation of the carbon-carbon bonds with high stereofidelity.

| Synthetic Strategy | Key Transformation | Potential Advantages | Key Challenges |

| Suzuki Cross-Coupling | Coupling of a brominated diene precursor with an organoboron reagent | High stereospecificity, functional group tolerance | Synthesis of stereodefined precursors |

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde | Control over double bond geometry | Stereoselectivity can be reagent-dependent |

| Ring-Opening Metathesis | Metathesis of a cyclic olefin with a bromo-substituted alkene | Access to specific stereoisomers | Catalyst selection and control of side reactions |

| Chemoenzymatic Synthesis | Enzymatic resolution or bond formation | High enantioselectivity, mild reaction conditions | Enzyme screening and optimization |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch processes to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and the potential for higher yields and purity. rsc.orgyoutube.comrsc.org The synthesis of 10-Bromodeca-3,6-diene and its subsequent transformations are well-suited for integration into such platforms.

A continuous flow setup for the synthesis of 10-Bromodeca-3,6-diene could involve the sequential pumping of starting materials through heated or cooled microreactors, with in-line purification steps to remove byproducts and unreacted reagents. nih.gov This would allow for the rapid optimization of reaction parameters, such as temperature, pressure, and residence time, to maximize the efficiency of the synthesis.

Furthermore, the integration of automated synthesis platforms, incorporating robotics and real-time reaction monitoring, could enable the high-throughput synthesis and screening of derivatives of 10-Bromodeca-3,6-diene. This would be particularly valuable for exploring its potential applications in materials science and drug discovery, where the rapid generation of a library of related compounds is often required.

| Flow Chemistry Module | Purpose | Potential Benefits |

| Microreactor for Grignard Formation | Continuous generation of the Grignard reagent from 1,4-dibromobutane | Improved safety by minimizing the accumulation of reactive intermediates |

| Packed-Bed Reactor with Catalyst | Heterogeneous catalysis for cross-coupling or metathesis reactions | Easy catalyst separation and recycling |

| Liquid-Liquid Extraction Unit | In-line purification of the product stream | Reduced workup time and solvent consumption |

| Real-Time Spectroscopic Monitoring | Process analytical technology (PAT) for reaction optimization | Immediate feedback on reaction progress and product quality |

Sustainable and Green Chemistry Methodologies for its Production and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.net The production and transformations of 10-Bromodeca-3,6-diene can be made more sustainable through the adoption of greener methodologies.

One key area for improvement is the bromination step itself. Traditional brominating agents, such as elemental bromine, are highly toxic and corrosive. wordpress.com Greener alternatives include the use of N-bromosuccinimide (NBS) or the in-situ generation of bromine from bromide salts using a mild oxidant, such as hydrogen peroxide. rsc.orgcolab.ws Electrochemical methods for bromination also offer a promising green alternative, as they avoid the use of stoichiometric reagents and can be powered by renewable energy sources. mdpi.com

In addition to greener reagents, the choice of solvent is another important consideration. The replacement of volatile organic compounds (VOCs) with more benign alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis. Furthermore, the development of solvent-free reaction conditions, where possible, is a highly desirable goal.

| Green Chemistry Principle | Application to 10-Bromodeca-3,6-diene Synthesis | Potential Impact |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduction of chemical waste. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical CO₂, or biodegradable solvents in place of traditional organic solvents. | Reduced environmental pollution and health hazards. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or continuous flow reactors to reduce energy consumption. | Lower carbon footprint and operational costs. |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or starting materials derived from biomass. | Reduced reliance on fossil fuels. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Minimized waste and increased reaction efficiency. |

Investigation of Its Role in Advanced Materials Science Architectures (focus on synthetic incorporation, not material properties)

The bifunctional nature of 10-Bromodeca-3,6-diene makes it an attractive building block for the synthesis of advanced materials with tailored properties. The diene moiety can participate in polymerization reactions, while the bromine atom can serve as a site for post-polymerization modification.

One potential application is in the synthesis of functional polymers. 10-Bromodeca-3,6-diene could be copolymerized with other monomers to introduce pendant bromine atoms along the polymer chain. These bromine atoms could then be converted to other functional groups through nucleophilic substitution reactions, allowing for the fine-tuning of the polymer's properties. For example, conversion to quaternary ammonium (B1175870) salts could impart antimicrobial properties, while introduction of fluorescent dyes could lead to the development of sensory materials.

Another area of interest is the use of 10-Bromodeca-3,6-diene as a cross-linking agent. The two double bonds can react with growing polymer chains to form a three-dimensional network, thereby increasing the material's strength and thermal stability. The presence of the bromine atom in the cross-linker could also provide a handle for further functionalization of the cross-linked material.

Furthermore, the ability of the bromine atom to participate in surface-initiated polymerization reactions, such as atom transfer radical polymerization (ATRP), opens up possibilities for the grafting of polymer brushes from surfaces functionalized with 10-Bromodeca-3,6-diene. This could be used to create surfaces with specific wetting, adhesive, or biocompatible properties.

| Material Architecture | Role of 10-Bromodeca-3,6-diene | Synthetic Strategy | Potential for Further Functionalization |

| Functionalized Linear Polymers | Comonomer | Free radical or coordination polymerization | Post-polymerization modification at the C-Br bond |

| Cross-linked Networks | Cross-linking agent | Vulcanization or copolymerization with multifunctional monomers | Functionalization of the cross-links |

| Surface-Grafted Polymers | Initiator for surface-initiated polymerization | Attachment to a surface followed by ATRP | Modification of the polymer brush end-groups |

| Dendritic and Hyperbranched Polymers | Branching unit | Divergent or convergent synthesis approaches | Functionalization of the terminal bromine atoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.